1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

Catalog No.
S1895679
CAS No.
81936-32-5
M.F
C16H24O
M. Wt
232.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

CAS Number

81936-32-5

Product Name

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

IUPAC Name

1-methoxy-4-(4-propylcyclohexyl)benzene

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

InChI

InChI=1S/C16H24O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h9-14H,3-8H2,1-2H3

InChI Key

MDUQZBFHDPNORI-UHFFFAOYSA-N

SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene, with the chemical formula C17H26O and a molecular weight of 246.39 g/mol, is a compound characterized by its methoxy group and a cyclohexyl structure. It is classified under the category of aromatic compounds due to the presence of a benzene ring. The compound is also known by various synonyms, including CH301 and Propyl cyclohexyl anisole. Its structure features a methoxy group (-OCH₃) attached to the para position of a benzene ring, which is further substituted with a trans-4-n-propylcyclohexyl group .

Typical for aromatic compounds:

  • Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, making the aromatic ring more reactive towards electrophiles. This can lead to further substitution reactions at other positions on the benzene ring.
  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidative conditions.
  • Reduction: The compound may also be reduced to form alcohols or hydrocarbons depending on the reducing agent used.

The biological activity of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene has been investigated in various studies. Notably, it has shown potential as an inhibitor for certain cytochrome P450 enzymes such as CYP1A2 and CYP2C9, which are crucial in drug metabolism. Additionally, it exhibits moderate lipophilicity, suggesting that it may cross biological membranes effectively, potentially impacting its pharmacokinetics and bioavailability .

The synthesis of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene typically involves several key steps:

  • Preparation of the Cyclohexyl Derivative: The trans-4-n-propylcyclohexanol can be synthesized from cyclohexene through hydroboration-oxidation or similar methods.
  • Methoxylation: The introduction of the methoxy group can be performed via methylation reactions using methyl iodide in the presence of a base such as potassium carbonate.
  • Purification: The final product can be purified through recrystallization or chromatographic techniques to achieve the desired purity levels .

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific metabolic pathways.
  • Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavoring agents.
  • Material Science: It could be utilized in the synthesis of polymers or other materials requiring specific thermal or mechanical properties.

Studies on interaction profiles indicate that 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene interacts with various biological systems. It has been shown to modulate enzyme activity in vitro, affecting drug metabolism pathways. Further research is required to fully understand its interactions at a molecular level, particularly regarding its influence on pharmacokinetics and potential drug-drug interactions .

Several compounds share structural similarities with 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. These include:

Compound NameCAS NumberKey Features
1-Methoxy-4-propylbenzene7702Simpler structure; lacks cyclohexane moiety
1-Ethoxy-4-(trans-4-n-propylcyclohexyl)benzene81936-32-5Ethoxy group instead of methoxy
1-Methoxy-4-cyclohexylbenzene104-93-8Cyclohexane substituent without propyl chain

Uniqueness

The uniqueness of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene lies in its combination of both a methoxy group and a trans-substituted cyclohexane moiety. This specific arrangement contributes to its distinctive biological activity and potential applications in medicinal chemistry compared to simpler analogs like 1-Methoxy-4-propylbenzene .

XLogP3

5.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Other CAS

81936-32-5

Dates

Modify: 2023-08-16

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